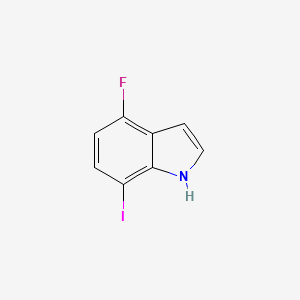

4-Fluoro-7-iodo-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

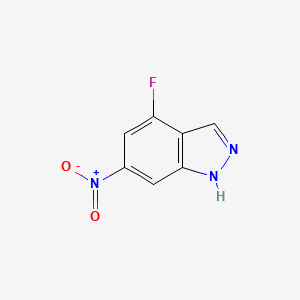

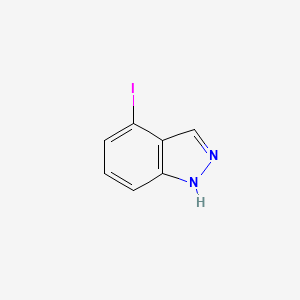

4-Fluoro-7-iodo-1H-indole is a chemical compound with the molecular formula C8H5FIN . It belongs to the class of indole derivatives and contains both fluorine and iodine atoms. The compound’s molecular weight is approximately 261.035 Da .

Synthesis Analysis

The synthesis of 4-Fluoro-7-iodo-1H-indole involves the introduction of fluorine and iodine substituents onto the indole ring. Specific synthetic routes may vary, but common methods include halogenation reactions or functional group transformations. Researchers have explored various synthetic strategies to obtain this compound, and further studies are needed to optimize its synthesis .

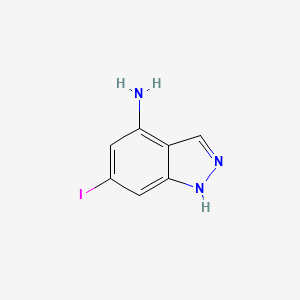

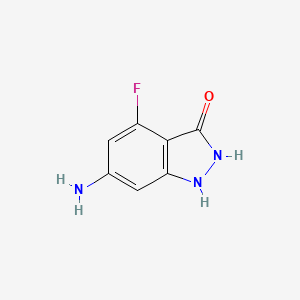

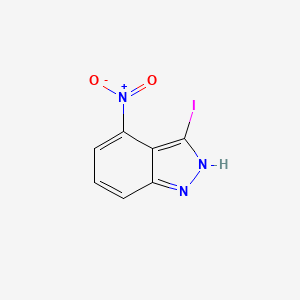

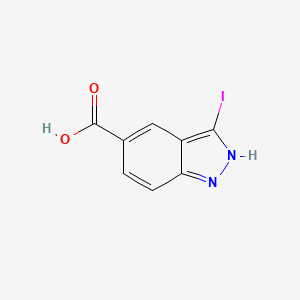

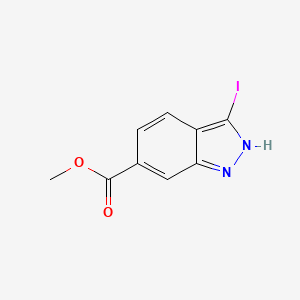

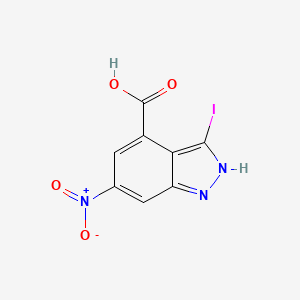

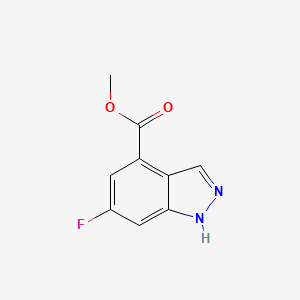

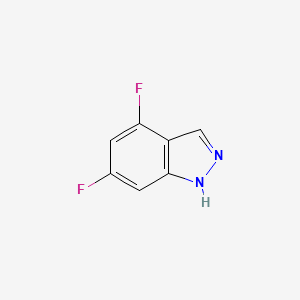

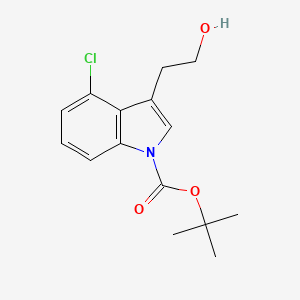

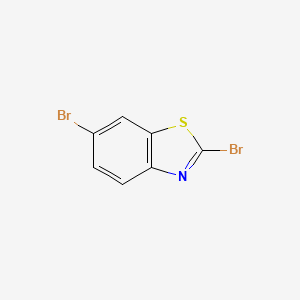

Molecular Structure Analysis

The molecular structure of 4-Fluoro-7-iodo-1H-indole consists of an indole ring with fluorine and iodine atoms attached at specific positions. The arrangement of these atoms influences the compound’s properties and reactivity. Detailed spectroscopic analyses (such as NMR and IR) can provide insights into its structural features .

Chemical Reactions Analysis

4-Fluoro-7-iodo-1H-indole may participate in various chemical reactions due to its halogen substituents. Potential reactions include nucleophilic substitutions, cross-coupling reactions, and cyclizations. Researchers can explore its reactivity with different reagents and catalysts to uncover novel transformations .

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 4-Fluoro-7-iodo-1H-indole may vary depending on the specific crystalline form. Experimental determination is essential .

- Solubility : Its solubility in different solvents (e.g., water, organic solvents) affects its practical use .

- Stability : Investigating its stability under various conditions (temperature, light, etc.) is crucial for handling and storage .

科学的研究の応用

Nematicidal and Insecticidal Activities

Halogenated indoles, such as 4-Fluoro-7-iodo-1H-indole, have been found to exhibit nematicidal and insecticidal activities . They can induce parasite death via ion channel activations, which is a common mechanism of anthelmintic and antiparasitic drugs . These compounds can be potential biocides for plant-parasitic nematodes and insects .

Antiviral Activity

Indole derivatives have shown potential in antiviral activity . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for antiviral treatments .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They can be used in the treatment of various types of cancer .

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant activities . They can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They can be used in the treatment of various microbial infections .

Agrochemical Applications

4-Fluoro-7-iodo-1H-indole can be used as an important raw material and intermediate in the synthesis of agrochemicals .

Dye Manufacturing

4-Fluoro-7-iodo-1H-indole can also be used in the manufacturing of dyestuffs . It can be used as a key ingredient in the production of various types of dyes .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 4-Fluoro-7-iodo-1H-indole in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific toxicity data and hazards associated with this compound require further investigation .

特性

IUPAC Name |

4-fluoro-7-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQJTXCNRGRZQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646722 |

Source

|

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-7-iodo-1H-indole | |

CAS RN |

1000341-66-1 |

Source

|

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。